![molecular formula C22H30F3N5O3S B2690184 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine CAS No. 2097934-81-9](/img/structure/B2690184.png)
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, a pyrazole ring, and a bipiperidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures, solvents like ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenol: A related compound with a similar trifluoromethyl-pyridine structure but different functional groups.
4-(trifluoromethyl)pyridine: A simpler compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propriétés
IUPAC Name |
5-(trifluoromethyl)-2-[1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F3N5O3S/c1-15-21(16(2)28(3)27-15)34(31,32)30-12-6-18(7-13-30)29-10-8-19(9-11-29)33-20-5-4-17(14-26-20)22(23,24)25/h4-5,14,18-19H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSUJTOEKLKWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2690103.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2690105.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)
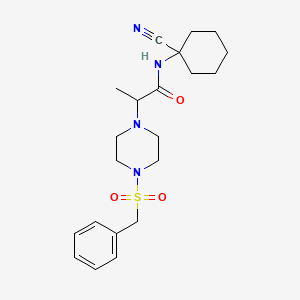
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2690111.png)
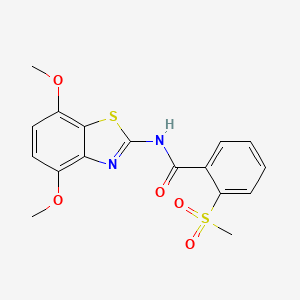
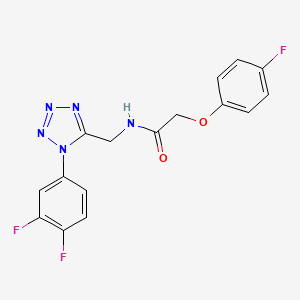
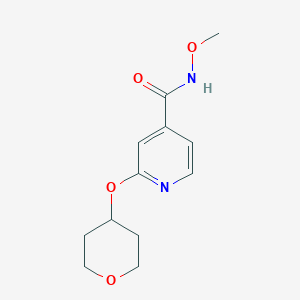
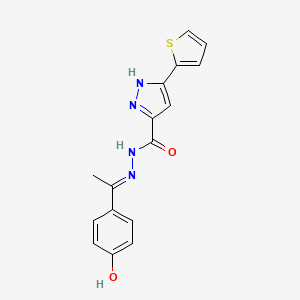
![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one](/img/structure/B2690122.png)
![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)
![3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2690124.png)
